molecular formula C14H11ClN2O3 B5594312 2-chloro-N-(4-methylphenyl)-4-nitrobenzamide

2-chloro-N-(4-methylphenyl)-4-nitrobenzamide

Cat. No.: B5594312
M. Wt: 290.70 g/mol
InChI Key: AQSZRRKBBHRMMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-(4-methylphenyl)-4-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, a methylphenyl group, and a nitro group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-methylphenyl)-4-nitrobenzamide typically involves the reaction of 4-nitrobenzoyl chloride with 4-methylaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-methylphenyl)-4-nitrobenzamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Oxidation: Potassium permanganate in an acidic medium.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzamides.

    Reduction: Formation of 2-chloro-N-(4-methylphenyl)-4-aminobenzamide.

    Oxidation: Formation of 2-chloro-N-(4-carboxyphenyl)-4-nitrobenzamide.

Scientific Research Applications

2-chloro-N-(4-methylphenyl)-4-nitrobenzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an intermediate in the synthesis of pharmaceutical compounds.

    Materials Science: It is used in the development of advanced materials with specific properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Industrial Applications: It is utilized in the production of specialty chemicals and as a precursor for more complex molecules.

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-methylphenyl)-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and methylphenyl groups contribute to the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(4-methylphenyl)acetamide
  • 2-chloro-N-(4-methylphenyl)benzamide
  • 2-chloro-N-(4-methylphenyl)-4-aminobenzamide

Uniqueness

2-chloro-N-(4-methylphenyl)-4-nitrobenzamide is unique due to the presence of both a nitro group and a chloro group on the benzamide core. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-chloro-N-(4-methylphenyl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O3/c1-9-2-4-10(5-3-9)16-14(18)12-7-6-11(17(19)20)8-13(12)15/h2-8H,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQSZRRKBBHRMMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.